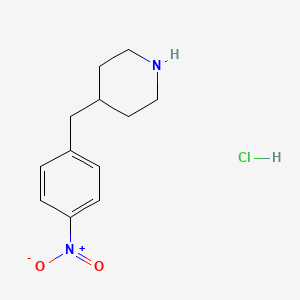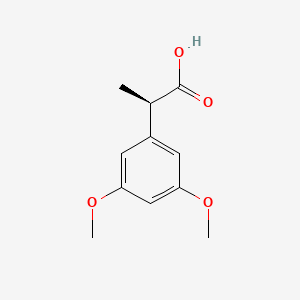
(R)-2-(3,5-dimethoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(3,5-dimethoxyphenyl)propanoic acid is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a propanoic acid moiety attached to a 3,5-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,5-dimethoxyphenyl)propanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method involves the alkylation of a 3,5-dimethoxybenzyl halide with a chiral propanoic acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of ®-2-(3,5-dimethoxyphenyl)propanoic acid may involve more scalable processes such as asymmetric hydrogenation or enzymatic resolution. Asymmetric hydrogenation uses chiral catalysts to selectively hydrogenate a precursor compound, while enzymatic resolution employs enzymes to selectively react with one enantiomer in a racemic mixture, leaving the desired enantiomer in excess.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(3,5-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
®-2-(3,5-dimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-(3,5-dimethoxyphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: This compound has a hydroxyl group instead of methoxy groups, which can significantly alter its chemical properties and biological activity.
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propanoic acid: The presence of a chloro group and additional methyl groups makes this compound structurally similar but with different reactivity and applications.
Uniqueness
®-2-(3,5-dimethoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring and its chiral center. These features contribute to its distinct chemical reactivity and potential for selective interactions in biological systems.
Propiedades
Fórmula molecular |
C11H14O4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
(2R)-2-(3,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-7(11(12)13)8-4-9(14-2)6-10(5-8)15-3/h4-7H,1-3H3,(H,12,13)/t7-/m1/s1 |
Clave InChI |
DBMMMCYUFZQFIC-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=CC(=CC(=C1)OC)OC)C(=O)O |
SMILES canónico |
CC(C1=CC(=CC(=C1)OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B13569506.png)



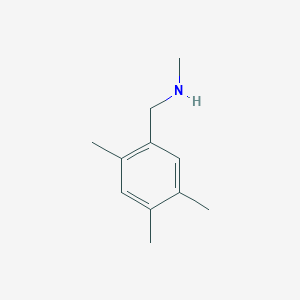
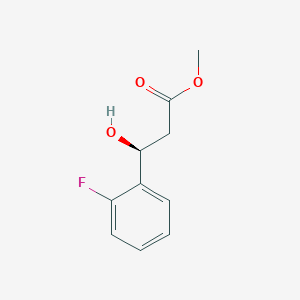
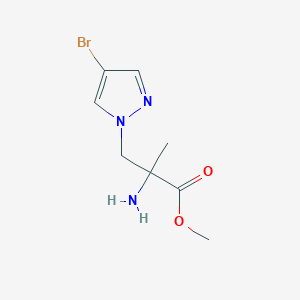
![6-Aminospiro[2.3]hexan-4-ol](/img/structure/B13569558.png)


